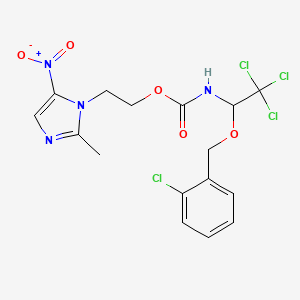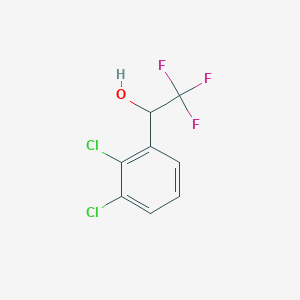
(4-氯苯基)-N-(1-乙基-2-氧代-1,2,3,4-四氢-6-喹啉基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" is a derivative of methanesulfonanilide, which is a class of compounds known for their diverse biological activities. The structure of this compound includes a 4-chlorophenyl group attached to a methanesulfonamide moiety, which is further linked to a 1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl group. This structure suggests potential for interactions with biological receptors and possible pharmaceutical applications.
Synthesis Analysis
While the specific synthesis of "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" is not detailed in the provided papers, the synthesis of related compounds such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide involves the formation of an amide bond between the methanesulfonamide group and the aromatic ring. The synthesis likely involves chlorination of the aromatic ring followed by the introduction of the methanesulfonamide group. The tetrahydroquinoline moiety would be synthesized separately and then coupled to the chlorophenyl methanesulfonamide.
Molecular Structure Analysis
The molecular structure of related compounds shows that the conformation of the N—H bond can be syn to the chloro group, as seen in N-(3,4-Dichlorophenyl)methanesulfonamide , or nearly syn to the ortho-chloro substituent, as in N-(2,4-Dichlorophenyl)methanesulfonamide . These conformations affect the molecule's ability to form hydrogen bonds and interact with biological targets. The bond parameters and geometric parameters are consistent with other methanesulfonanilides, with some variations in bond and torsion angles.
Chemical Reactions Analysis
The amide hydrogen atom in compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide is positioned such that it is readily available to receptor molecules during biological activity. This suggests that "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" could undergo similar interactions, potentially leading to biological effects. The presence of the chloro group and the methanesulfonamide moiety may also allow for further chemical reactions, such as substitution or conjugation, which could modify the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" can be inferred from the properties of similar compounds. The presence of hydrogen bonds, as seen in N-(3,4-Dichlorophenyl)methanesulfonamide , leads to the formation of dimers and a ribbonlike structure, which could influence the compound's solubility and stability. The N—H⋯O and N—H⋯Cl hydrogen bonds observed in N-(2,4-Dichlorophenyl)methanesulfonamide suggest that the compound may also form similar intermolecular interactions, affecting its crystalline form and potentially its pharmacokinetic properties.
科学研究应用
结构和键合特性
磺酰胺衍生物的结构分析,例如 N-(2,3-二氯苯基)甲磺酰胺,揭示了对它们的生物活性至关重要的特定键合特性和构象。这些研究有助于理解磺酰胺与生物受体之间的相互作用。例如,在 N-(2,3-二氯苯基)甲磺酰胺中,N—H 键的取向对其受体结合能力很重要。对 N-(3,4-二氯苯基)甲磺酰胺和 N-(2,4-二氯苯基)甲磺酰胺等其他衍生物的类似研究提供了对氯取代基对分子构象和键合参数的影响的见解 (Gowda、Foro 和 Fuess,2007)。
分子抑制和催化
喹啉基磺酰胺已被发现是蛋氨酸氨肽酶 (MetAP) 等酶的有效抑制剂,展示了磺酰胺在分子抑制中的多种应用。抑制能力随金属浓度而变化,表明它们在设计金属特异性抑制剂中的潜力。涉及 N-(喹啉-8-基)甲磺酰胺等化合物的研究说明了磺酰胺在酶抑制中的作用以及结构分析在理解其作用机制方面的重要性 (Huang 等,2006)。
合成应用
复杂分子的合成通常涉及磺酰胺衍生物作为中间体或催化剂。例如,特定喹啉羧酸盐的代谢物的合成使用甲磺酰基作为保护基,证明了磺酰胺在促进复杂有机合成中的效用。此类应用强调了磺酰胺衍生物在合成化学中的多功能性,为生产药理学相关化合物提供了新的途径和方法 (Mizuno 等,2006)。
超分子化学
磺酰胺衍生物在三维自组装的发展中也至关重要,如从磺酸盐-膦酸盐配体衍生的二乙基锡基组件的合成中所见。这些化合物说明了磺酰胺在构建复杂超分子结构中的作用,这些结构对于包括催化和材料科学在内的各种应用都很有意义。使用磺酰胺形成独特的结构基序的能力为探索新材料和化学功能提供了基础 (Shankar 等,2011)。
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-21-17-9-8-16(11-14(17)5-10-18(21)22)20-25(23,24)12-13-3-6-15(19)7-4-13/h3-4,6-9,11,20H,2,5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPZDKCICCHJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)
![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)


![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)